molecular formula C9H13N3O B8626356 2-N-(oxolan-3-yl)pyridine-2,5-diamine

2-N-(oxolan-3-yl)pyridine-2,5-diamine

Cat. No.: B8626356
M. Wt: 179.22 g/mol
InChI Key: MZZAJIWNAITONI-UHFFFAOYSA-N
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Description

2-N-(Oxolan-3-yl)pyridine-2,5-diamine is a pyridine derivative featuring a diamine substitution at positions 2 and 5 of the pyridine ring. The N2 position is substituted with an oxolane (tetrahydrofuran) moiety via a nitrogen linkage. Its molecular formula is C₉H₁₃N₃O, with a molecular weight of 179.22 g/mol. The compound’s structure combines aromaticity with a polar oxolane ring, which may enhance solubility in polar solvents and influence electronic properties.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-N-(oxolan-3-yl)pyridine-2,5-diamine

InChI

InChI=1S/C9H13N3O/c10-7-1-2-9(11-5-7)12-8-3-4-13-6-8/h1-2,5,8H,3-4,6,10H2,(H,11,12)

InChI Key

MZZAJIWNAITONI-UHFFFAOYSA-N

Canonical SMILES

C1COCC1NC2=NC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Key Features Potential Applications
2-N-(Oxolan-3-yl)pyridine-2,5-diamine C₉H₁₃N₃O 179.22 g/mol Oxolane at N2, amine at C2 and C5 Polar oxygen, diamino structure Drug intermediates, Kinase inhibitors
5-N-[3-(Methylsulfanyl)phenyl]pyridine-2,5-diamine (CAS 1018523-30-2) C₁₂H₁₃N₃S 231.31 g/mol Methylsulfanylphenyl at N5 Sulfur-containing, aromatic Antimicrobial agents
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone C₁₃H₁₈N₂O₂ 234.30 g/mol Methoxy, pyrrolidine, ketone Bulky substituents, ketone group Organic synthesis intermediates
(S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide C₂₄H₂₄F₂N₆O₂ 490.49 g/mol Difluorophenyl, pyrazolopyrimidine TRK inhibitor, chiral centers Cancer therapy

Substituent Effects on Physicochemical Properties

  • Oxolane vs. Pyrrolidine : The oxolane ring in the target compound introduces an oxygen atom, reducing basicity compared to pyrrolidine-containing analogs (e.g., the TRK inhibitor in ). This may lower binding affinity to protonated biological targets but improve solubility in aqueous media .
  • Sulfur vs.
  • Ketone vs. Amine: The ketone group in 1-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone enables distinct reactivity (e.g., nucleophilic additions) compared to the diamine functionality, limiting its utility in chelation but expanding applications in synthetic chemistry .

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